molecular formula C14H15N7O B2842924 N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396883-86-5

N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2842924
CAS No.: 1396883-86-5
M. Wt: 297.322
InChI Key: JRVIYOAGDABAED-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide is a synthetic compound that combines the structural features of imidazole, tetrazole, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves multiple steps:

  • Formation of the Imidazole Derivative: : The initial step involves the preparation of the imidazole derivative. This can be achieved by reacting 1H-imidazole with 3-bromopropylamine under basic conditions to yield 3-(1H-imidazol-1-yl)propylamine.

  • Synthesis of the Tetrazole Ring: : The next step involves the formation of the tetrazole ring. This can be done by reacting phenylhydrazine with sodium azide in the presence of a suitable catalyst to form 2-phenyl-2H-tetrazole.

  • Coupling Reaction: : The final step is the coupling of 3-(1H-imidazol-1-yl)propylamine with 2-phenyl-2H-tetrazole-5-carboxylic acid chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, while the tetrazole ring can mimic the carboxylate group in biological systems, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide: shares structural similarities with other imidazole and tetrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its individual components or other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O/c22-14(16-7-4-9-20-10-8-15-11-20)13-17-19-21(18-13)12-5-2-1-3-6-12/h1-3,5-6,8,10-11H,4,7,9H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVIYOAGDABAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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